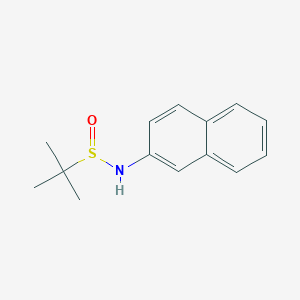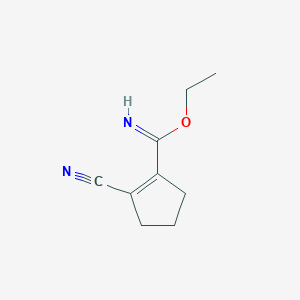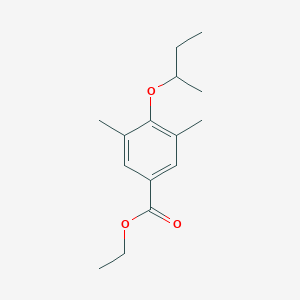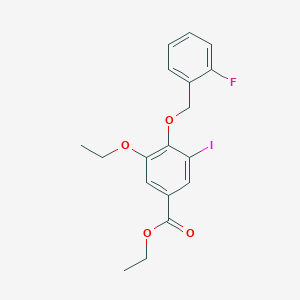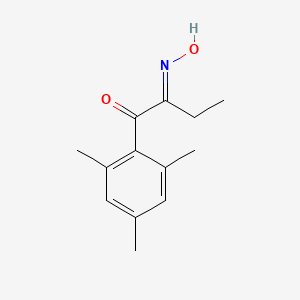![molecular formula C22H22N2 B13004804 Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
Vorbereitungsmethoden
The synthesis of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine typically involves multiple steps, including the formation of the biphenyl group and the tetrahydroquinoline ring. Common synthetic routes may include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Formation of the Tetrahydroquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline ring.
Final Coupling: The biphenyl group and the tetrahydroquinoline ring are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroquinoline derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline ring but may have different substituents, leading to different biological activities.
Biphenyl Derivatives: These compounds share the biphenyl group but may have different functional groups attached, leading to different chemical properties.
The uniqueness of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine lies in its combination of the biphenyl group and the tetrahydroquinoline ring, which provides a unique set of chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22N2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(7S,8S)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C22H22N2/c23-21-12-11-18-10-5-13-24-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21H,11-12,15,23H2/t20-,21-/m0/s1 |
InChI-Schlüssel |
XXIHJSOHGMVTMW-SFTDATJTSA-N |
Isomerische SMILES |
C1CC2=C([C@H]([C@H]1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Kanonische SMILES |
C1CC2=C(C(C1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



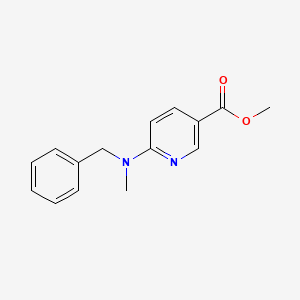
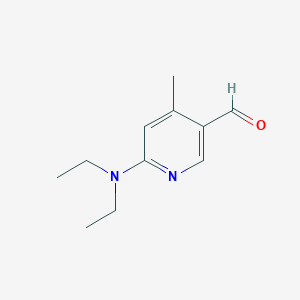

![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
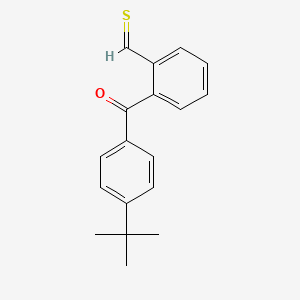
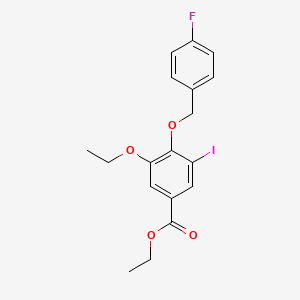
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
